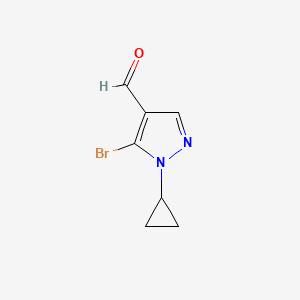
1-(Chloromethyl)-4-cyclopropoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-4-cyclopropoxybenzene is an organic compound characterized by a benzene ring substituted with a chloromethyl group and a cyclopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Chloromethyl)-4-cyclopropoxybenzene can be synthesized through a multi-step process. One common method involves the chloromethylation of 4-cyclopropoxybenzene. This reaction typically uses chloromethyl methyl ether (CMME) and a Lewis acid catalyst such as zinc chloride (ZnCl₂) under acidic conditions . The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the benzene ring to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, alternative catalysts and greener solvents may be employed to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-4-cyclopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH₃), or thiourea (NH₂CSNH₂) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions, chromium trioxide (CrO₃) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether, hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Major Products
Substitution: Formation of alcohols, amines, or thiols.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 1-(Methyl)-4-cyclopropoxybenzene.
Scientific Research Applications
1-(Chloromethyl)-4-cyclopropoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the development of novel polymers and materials with unique properties, such as high thermal stability and chemical resistance.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-4-cyclopropoxybenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive due to the presence of the electron-withdrawing chlorine atom, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate to form more complex structures .
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)-4-methoxybenzene: Similar structure but with a methoxy group instead of a cyclopropoxy group.
1-(Chloromethyl)-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a cyclopropoxy group.
1-(Chloromethyl)-4-propoxybenzene: Similar structure but with a propoxy group instead of a cyclopropoxy group.
Uniqueness
1-(Chloromethyl)-4-cyclopropoxybenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis, offering different reactivity patterns compared to its methoxy, ethoxy, and propoxy analogs .
Properties
Molecular Formula |
C10H11ClO |
|---|---|
Molecular Weight |
182.64 g/mol |
IUPAC Name |
1-(chloromethyl)-4-cyclopropyloxybenzene |
InChI |
InChI=1S/C10H11ClO/c11-7-8-1-3-9(4-2-8)12-10-5-6-10/h1-4,10H,5-7H2 |
InChI Key |
CBVIXGORGWJAPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC=C(C=C2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4,5,5-Tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,8-bis[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-1,3,2-dioxaborolane](/img/structure/B13906051.png)


![[2-(3-Acetyloxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B13906063.png)






![[10,13-Dimethyl-17-(6-methylheptan-2-yl)-7-[(4-methylphenyl)sulfonylhydrazinylidene]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13906098.png)
![methyl 3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate](/img/structure/B13906099.png)
![6-Chloro-N-[(4-methoxyphenyl)methyl]pyridazin-4-amine](/img/structure/B13906100.png)
